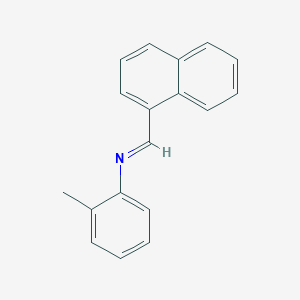
(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring bonded to an aniline moiety through a methylene bridge, with a methyl group attached to the aniline ring
Métodos De Preparación
The synthesis of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be achieved through several methods. One common approach involves the electrophilic substitution reaction, where naphthalene-containing diamines are synthesized via a one-step process . Another method includes the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions . These methods highlight the versatility and efficiency of synthesizing this compound.
Análisis De Reacciones Químicas
2-Methyl-N-(naphthalen-1-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-N-(naphthalen-1-ylmethylene)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of high-performance polyimides with good solubility and optical transparency.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be compared with other similar compounds, such as:
- 4,4’-(naphthalen-1-ylmethylene)dianiline (BAN-1)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3)
These compounds share structural similarities but differ in their substituents, which can affect their solubility, optical transparency, and thermal stability
Propiedades
Número CAS |
91118-02-4 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-2-5-12-18(14)19-13-16-10-6-9-15-8-3-4-11-17(15)16/h2-13H,1H3 |
Clave InChI |
FHMICMYDVGYKEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

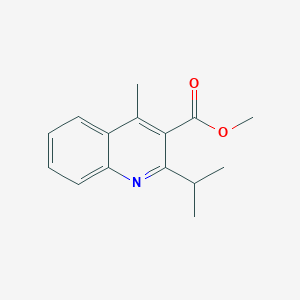
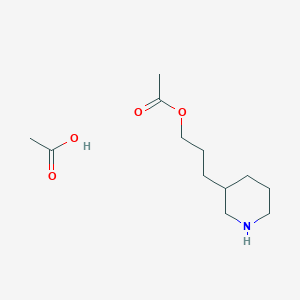
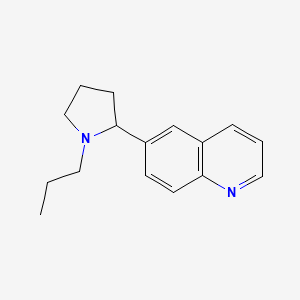

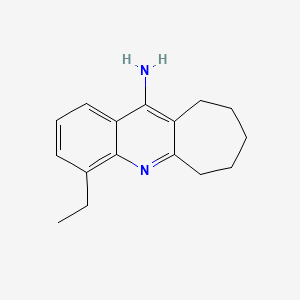
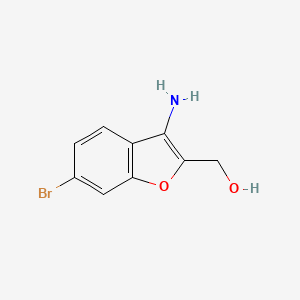
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
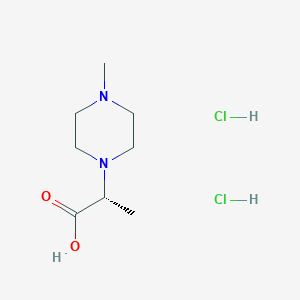
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)
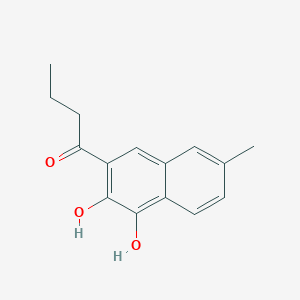
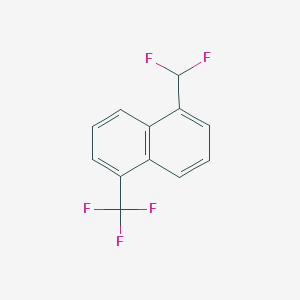
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
